Benzyl 6-chloropyridine-3-carboxylate
Overview
Description
Benzyl 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many organic compounds like Benzyl 6-chloropyridine-3-carboxylate are often used in the synthesis of pharmaceuticals and could potentially interact with a variety of biological targets. The exact target would depend on the specific structure of the final compound .
Mode of Action
The mode of action would also depend on the final structure of the compound. For example, compounds containing a pyridine ring, like this compound, are often involved in reactions at the benzylic position .
Biochemical Pathways
The affected biochemical pathways would be determined by the specific biological target of the compound. For instance, if the compound were to be used in the synthesis of a drug targeting a specific enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size all play a role in determining these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting or activating specific enzymes, to interacting with cell receptors, to affecting the synthesis of certain proteins .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s structure and, consequently, its interaction with its target .
Biochemical Analysis
Biochemical Properties
Benzyl 6-chloropyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . The nature of these interactions often involves resonance stabilization of the benzylic carbocation, which facilitates substitution reactions. Additionally, this compound can undergo oxidation reactions, further highlighting its versatility in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound has been shown to impact cell signaling pathways, which can lead to changes in cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding the specific metabolic pathways and the role of this compound in these processes is crucial for elucidating its biochemical functions and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. The transport mechanisms and distribution patterns of this compound are essential for understanding its bioavailability and pharmacokinetics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. The subcellular localization of this compound is a critical factor in determining its biochemical and pharmacological properties .
Biological Activity
Benzyl 6-chloropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 239.66 g/mol. The presence of a chlorine atom at the 6-position of the pyridine ring enhances its reactivity, making it suitable for various applications in drug development.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer activities. Compounds with similar structural features have been shown to inhibit specific enzymes and receptors, suggesting that this compound may also possess therapeutic properties. For instance, chloropyridine derivatives have demonstrated efficacy against various bacterial strains and cancer cell lines.
The biological activity of this compound is believed to stem from its ability to interact with biological targets such as enzymes involved in metabolic pathways. Studies have indicated that it may act as an inhibitor in these pathways, which is essential for understanding its pharmacological potential .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Chlorinated pyridine with benzyl | Antimicrobial, anticancer | High reactivity |
Methyl 6-chloropyridine-3-carboxylate | Methyl group instead of benzyl | Moderate antimicrobial | More soluble in polar solvents |
Ethyl 6-chloropyridine-3-carboxylate | Ethyl group instead of benzyl | Anticancer properties | Enhanced lipophilicity |
Benzoyl 6-chloropyridine-3-carboxylate | Benzoyl group instead of benzyl | Potential anti-inflammatory | Different reactivity patterns |
This comparison highlights the unique aspects of this compound, particularly its potential applications in drug development due to its specific functional groups.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation, indicating potential use as an anticancer agent .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited potent activity, restoring antibiotic efficacy against resistant strains when used in combination with conventional antibiotics .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from chlorinated pyridine derivatives. Key steps include:
- Formation of Pyridine Derivative : Chlorination and subsequent reactions yield the desired pyridine structure.
- Esterification : The carboxylic acid group is converted into an ester by reacting with benzyl alcohol under acidic conditions.
This method provides high yields and purity, making it suitable for further pharmaceutical applications .
Properties
IUPAC Name |
benzyl 6-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXMCDINMYSBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679657 | |
Record name | Benzyl 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067902-28-6 | |
Record name | Benzyl 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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